molecular formula C23H21ClN2O2 B11409646 1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11409646
M. Wt: 392.9 g/mol
InChI Key: CNZJCOAESCUTGZ-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes chlorophenoxy and methylphenoxy groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Chlorophenoxy and Methylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, where the benzodiazole core reacts with chlorophenol and methylphenol derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to facilitate the nucleophilic substitution reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE: A structurally related compound with similar functional groups.

    3-CHLORO-4-(4-METHYL-2-BROMOMETHYL-1,3-DIOXOLANE-2-YL)PHENYL-4’-CHLOROPHENYL ETHER: Another related compound with comparable chemical properties.

Uniqueness

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C23H21ClN2O2/c1-17-6-10-20(11-7-17)28-16-23-25-21-4-2-3-5-22(21)26(23)14-15-27-19-12-8-18(24)9-13-19/h2-13H,14-16H2,1H3

InChI Key

CNZJCOAESCUTGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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